3-Bromo-6-fluoro-2-methoxyphenylboronic acid pinacol ester
Overview
Description
3-Bromo-6-fluoro-2-methoxyphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds under mild conditions, making it a versatile reagent in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be valuable building blocks in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of the boron moiety from the boronic ester, which is a critical step in many chemical transformations .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the oxidative addition of palladium to form a new Pd–C bond and the transmetalation of the organoboron compound to palladium .
Pharmacokinetics
The stability of boronic esters like this compound can pose challenges for their use in biological systems .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is valuable in organic synthesis, allowing for the creation of complex molecules from simpler building blocks .
Action Environment
The action of the compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic esters is known to be considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluoro-2-methoxyphenylboronic acid pinacol ester typically involves the reaction of 3-bromo-6-fluoro-2-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-fluoro-2-methoxyphenylboronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃, NaOH), and solvents (e.g., toluene, ethanol).
Conditions: Mild temperatures (50-100°C), inert atmosphere (e.g., nitrogen or argon), and aqueous or organic solvents.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3-Bromo-6-fluoro-2-methoxyphenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-fluoro-6-methoxyphenylboronic acid pinacol ester
- 6-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester
Uniqueness
3-Bromo-6-fluoro-2-methoxyphenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent for synthesizing specific biaryl compounds .
Properties
IUPAC Name |
2-(3-bromo-6-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrFO3/c1-12(2)13(3,4)19-14(18-12)10-9(16)7-6-8(15)11(10)17-5/h6-7H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKYQMRVZYFAQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2OC)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501138241 | |
Record name | 1,3,2-Dioxaborolane, 2-(3-bromo-6-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501138241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121511-98-4 | |
Record name | 1,3,2-Dioxaborolane, 2-(3-bromo-6-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-(3-bromo-6-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501138241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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